molecular formula C13H17N3O6S B5021419 Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate

Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate

Cat. No.: B5021419
M. Wt: 343.36 g/mol
InChI Key: NGBNHLXIZOMLKU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methylsulfanyl group, a dinitroanilino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate typically involves multiple steps. One common method starts with the nitration of 4-methylaniline to produce 4-methyl-2,6-dinitroaniline. This intermediate is then reacted with 2-bromo-4-methylsulfanylbutanoic acid methyl ester under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Iron powder, hydrochloric acid

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Amides, alternative esters

Scientific Research Applications

Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide: Similar in structure but differs in the presence of a propionamide group instead of a butanoate ester.

    4-Methyl-2,6-dinitroaniline: Lacks the ester and methylsulfanyl groups, making it less complex.

    Cycloheximide: Another inhibitor of protein synthesis but with a different chemical structure and mechanism of action.

Uniqueness

Methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 2-(4-methyl-2,6-dinitroanilino)-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S/c1-8-6-10(15(18)19)12(11(7-8)16(20)21)14-9(4-5-23-3)13(17)22-2/h6-7,9,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBNHLXIZOMLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(CCSC)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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